2-Methyl-5-(propan-2-yl)phenyl prop-1-en-1-ylcarbamate
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Overview
Description
2-Methyl-5-(propan-2-yl)phenyl prop-1-en-1-ylcarbamate is an organic compound with a complex structure It is characterized by the presence of a phenyl group substituted with a methyl and isopropyl group, and a prop-1-en-1-ylcarbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(propan-2-yl)phenyl prop-1-en-1-ylcarbamate can be achieved through several synthetic routes. One common method involves the reaction of 2-Methyl-5-(propan-2-yl)phenol with prop-1-en-1-yl isocyanate under controlled conditions. The reaction typically requires a catalyst, such as a base or an acid, to facilitate the formation of the carbamate linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure efficient and consistent synthesis. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(propan-2-yl)phenyl prop-1-en-1-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under specific conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
2-Methyl-5-(propan-2-yl)phenyl prop-1-en-1-ylcarbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methyl-5-(propan-2-yl)phenyl prop-1-en-1-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Phenylacetone: An organic compound with a similar phenyl structure but different functional groups.
2-Methyl-2-propen-1-ol: A compound with a similar methyl and prop-1-en-1-yl structure.
2-Amino-2-methyl-1-propanol: An amino alcohol with a similar methyl group.
Uniqueness
2-Methyl-5-(propan-2-yl)phenyl prop-1-en-1-ylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
88309-93-7 |
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Molecular Formula |
C14H19NO2 |
Molecular Weight |
233.31 g/mol |
IUPAC Name |
(2-methyl-5-propan-2-ylphenyl) N-prop-1-enylcarbamate |
InChI |
InChI=1S/C14H19NO2/c1-5-8-15-14(16)17-13-9-12(10(2)3)7-6-11(13)4/h5-10H,1-4H3,(H,15,16) |
InChI Key |
BOCNEJTWDJWTOX-UHFFFAOYSA-N |
Canonical SMILES |
CC=CNC(=O)OC1=C(C=CC(=C1)C(C)C)C |
Origin of Product |
United States |
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